molecular formula C8H7Cl3N2O2 B1267961 2-(2,4,5-Trichlorophenoxy)acetohydrazide CAS No. 2381-77-3

2-(2,4,5-Trichlorophenoxy)acetohydrazide

Cat. No.: B1267961
CAS No.: 2381-77-3
M. Wt: 269.5 g/mol
InChI Key: RJNOGGWECYOHOH-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H7Cl3N2O2 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Adsorption Studies in Agriculture

2,4,5-Trichlorophenoxy acetic acid (a related compound to 2-(2,4,5-Trichlorophenoxy)acetohydrazide) is utilized in forestry and agriculture as a systemic herbicide. Research has explored its adsorption behavior on poly-o-toluidine Zr(IV) phosphate. This nano-composite is effective in adsorbing 2,4,5-Trichlorophenoxy acetic acid from aqueous solutions, demonstrating its potential in environmental applications related to agriculture and forestry management (Khan & Akhtar, 2011).

Synthesis of Heterocycles

Compounds derived from chlorophenoxyacetohydrazide, such as this compound, have been used in the synthesis of various heterocycles. These include 1,3,4-thiadiazoles and 1,2,4-triazoles, which have potential applications in the development of fungicides against organisms like Aspergillus niger (Ram & Pandey, 1974).

Analytical Methods for Herbicide Detection

Analytical methods have been developed to determine the presence of herbicides like 2,4,5-trichlorophenoxy acetic acid in various samples. These methods are crucial for monitoring environmental contamination and understanding the potential hazards of these substances (Norström et al., 1979).

Nonlinear Optical Properties

Derivatives of acetohydrazide, similar to this compound, have been studied for their nonlinear optical properties. These properties are essential for applications in photonics and optoelectronics, indicating potential uses in these advanced technological fields (Purandara et al., 2019).

Herbicide Residue Analysis in Wildlife

Research has also investigated the residues of related compounds like 2,4,5-trichlorophenoxy acetic acid in wildlife, such as in the American coot. Such studies are vital for understanding the environmental impact and bioaccumulation of these herbicides in ecosystems (Garcia & Rhodes, 1979).

Antimicrobial Activity

Novel heterocyclic compounds derived from acetohydrazides have been synthesized and evaluated for their antimicrobial activities. This research provides insights into the potential pharmaceutical applications of these compounds (Saeed & Mumtaz, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,4,5-Trichlorophenoxy)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in the biochemical pathways regulated by these enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, this compound binds to the active sites of target enzymes, preventing their normal function. This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, resulting in altered cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, resulting in altered energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes.

Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOGGWECYOHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178525
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-77-3
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.